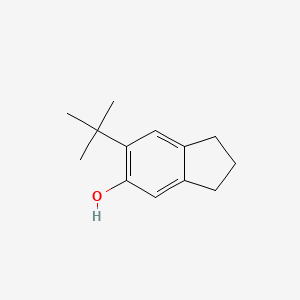
6-tert-butyl-2,3-dihydro-1H-inden-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-Butyl-2,3-dihydro-1H-inden-5-ol is a chemical compound with the molecular formula C13H18O It is a derivative of indene, featuring a tert-butyl group at the 6th position and a hydroxyl group at the 5th position of the indane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-2,3-dihydro-1H-inden-5-ol typically involves the following steps:
Starting Material: The synthesis begins with indene, which undergoes a series of reactions to introduce the tert-butyl group and the hydroxyl group.
tert-Butylation: Indene is subjected to Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the tert-butyl group at the 6th position.
Hydroxylation: The resulting tert-butyl indene is then hydroxylated at the 5th position using a suitable oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
6-tert-Butyl-2,3-dihydro-1H-inden-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-tert-butyl-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2,3-dihydro-1H-inden-5-yl)carbamate
- 2,3-Dihydro-1H-inden-5-ylhydrazine hydrochloride
- 5-acetyl-2,3-dihydro-1H-inden-2-yl acetate
Uniqueness
6-tert-Butyl-2,3-dihydro-1H-inden-5-ol is unique due to the presence of both a tert-butyl group and a hydroxyl group on the indane ring system. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1623-09-2 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
6-tert-butyl-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C13H18O/c1-13(2,3)11-7-9-5-4-6-10(9)8-12(11)14/h7-8,14H,4-6H2,1-3H3 |
InChI Key |
CJQCYICTQKBKLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C2CCCC2=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






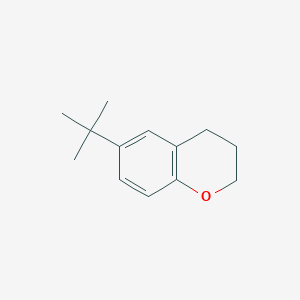
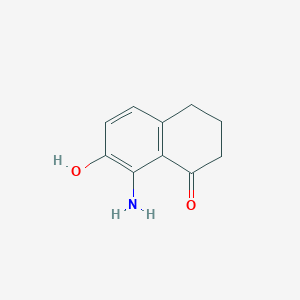

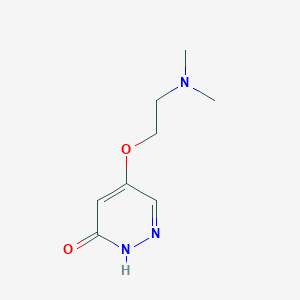


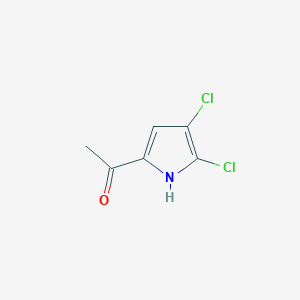
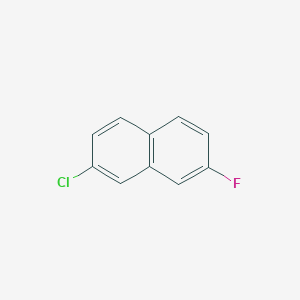

![6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11910127.png)
